molecular formula C19H20O3 B1241570 1-Oxomiltirone

1-Oxomiltirone

Cat. No.: B1241570
M. Wt: 296.4 g/mol
InChI Key: VPIMKJVQYOXHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxomiltirone is a natural product found in Salvia miltiorrhiza and Salvinia molesta with data available.

Scientific Research Applications

  • Total Synthesis Development :

    • The total synthesis of 1-oxomiltirone was achieved through methods involving Suzuki coupling and subsequent cyclization, demonstrating its feasibility for medical research and applications (Li et al., 2013).
    • Another approach for the synthesis of this compound involved an intramolecular [4+2] cycloaddition catalyzed by gold(III) bromide or copper(II) triflate, leading to the formation of a 6-6-6-fused aromatic abietane core (Oh et al., 2019).
  • Screening for Electrophilic Compounds :

    • A fluorescein isothiocyanate-based screening method identified this compound as an electrophilic compound from the ethyl acetate extract of Radix Salvia miltiorrhiza, highlighting its potential for high-throughput screening assays (Zhang & Ma, 2010).
  • Biological and Pharmacological Properties :

    • This compound was one of the compounds isolated from Perovskia abrotanoides, showing leishmanicidal activity, antiplasmodial effects, and cytotoxicity against cancer cell lines and human lymphocytes, indicating its potential for therapeutic applications (Sairafianpour et al., 2001).

Properties

IUPAC Name

8,8-dimethyl-2-propan-2-yl-6,7-dihydrophenanthrene-3,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIMKJVQYOXHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3=O)(C)C)C(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152430
Record name 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142546-16-5
Record name 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142546-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-8,8-dimethyl-2-(1-methylethyl)-3,4,5(6H)-phenanthrenetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxomiltirone
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1-Oxomiltirone
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1-Oxomiltirone
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1-Oxomiltirone
Reactant of Route 5
1-Oxomiltirone
Reactant of Route 6
1-Oxomiltirone

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